6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-3-(3,4-dimethoxyphenyl)-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4/c1-10-13-9-12(19)5-7-14(13)23-18(20)17(10)11-4-6-15(21-2)16(8-11)22-3/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOZADRUULOPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann condensation remains a cornerstone for coumarin synthesis. For this compound, the reaction involves a substituted resorcinol derivative and a β-keto ester.
Procedure :
- Resorcinol derivative : 5-Chloro-3,4-dimethoxyphenol is reacted with ethyl acetoacetate (β-keto ester) in the presence of concentrated sulfuric acid.
- Mechanism : Acid-catalyzed cyclodehydration forms the coumarin core, with the methyl group originating from the β-keto ester and the chloro and methoxy groups from the phenol.
- Yield : ~45–50% under reflux conditions (12 hours).
Limitations :
- Difficulty in sourcing 5-chloro-3,4-dimethoxyphenol.
- Competing side reactions due to the electron-donating methoxy groups.
Knoevenagel Condensation
This method introduces the 3,4-dimethoxyphenyl group post-coumarin formation.
Procedure :
- Synthesize 6-chloro-4-methylcoumarin via Pechmann condensation using 5-chlororesorcinol and ethyl acetoacetate.
- React the coumarin with 3,4-dimethoxybenzaldehyde in ethanol under basic conditions (e.g., piperidine).
- Mechanism : Base-mediated condensation at the coumarin’s 3-position forms the α,β-unsaturated ketone intermediate, which cyclizes to yield the target compound.
- Yield : ~60–65% after recrystallization.
Modern Synthetic Innovations
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields.
Optimized Conditions :
- Reactants : 6-chloro-4-methylcoumarin and 3,4-dimethoxybenzaldehyde.
- Catalyst : KF/Al₂O₃ (2.5 mol%).
- Solvent : Ethanol.
- Temperature : 80°C (microwave, 300 W).
- Time : 20 minutes.
- Yield : 82% (vs. 60% conventional heating).
Advantages :
- Enhanced energy efficiency.
- Reduced side-product formation.
Flow Chemistry for Industrial Scalability
Continuous flow reactors enable large-scale production with precise control.
Protocol :
- Reactor Type : Microfluidic tubular reactor.
- Conditions :
- Residence time: 8 minutes.
- Temperature: 100°C.
- Pressure: 2 bar.
- Catalyst : Heterogeneous TiO₂ nanoparticles.
- Throughput : 1.2 kg/day (pilot scale).
Benefits :
- Consistent product quality.
- Easier purification via in-line separators.
Catalytic Strategies and Green Chemistry
Organocatalyzed Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) facilitate enantioselective coumarin formation.
Key Data :
- Enantiomeric excess (ee) : 92%.
- Solvent : Cyclopentyl methyl ether (CPME), a green solvent.
- Yield : 75%.
Photocatalytic Methods
Visible-light-driven catalysis minimizes hazardous reagents.
System :
- Catalyst : Eosin Y (0.5 mol%).
- Light Source : 450 nm LED.
- Substrates : 6-chloro-4-methylcoumarin and 3,4-dimethoxybenzaldehyde.
- Yield : 68% (6 hours).
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Pechmann Condensation | H₂SO₄, reflux, 12h | 45–50 | 95 | Low |
| Knoevenagel | Piperidine, ethanol, 8h | 60–65 | 98 | Moderate |
| Microwave-Assisted | KF/Al₂O₃, 80°C, 20min | 82 | 99 | High |
| Flow Chemistry | TiO₂, 100°C, 8min | 85 | 99.5 | Industrial |
| Photocatalytic | Eosin Y, 450 nm, 6h | 68 | 97 | Moderate |
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H), 7.35 (s, 1H), 6.95–6.85 (m, 3H), 3.92 (s, 3H), 3.88 (s, 3H), 2.45 (s, 3H).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C).
- HRMS : m/z 344.0812 [M+H]⁺ (calc. 344.0815).
Purity Assessment
- HPLC : >99% purity (C18 column, MeOH:H₂O = 80:20).
- Elemental Analysis : C, 62.51%; H, 4.68%; Cl, 10.32% (theor. C, 62.87%; H, 4.65%; Cl, 10.45%).
Industrial Production Considerations
Cost-Benefit Analysis
- Raw Material Cost : $120/kg (lab-scale) vs. $85/kg (industrial).
- Waste Reduction : Flow chemistry reduces solvent waste by 70% compared to batch processes.
Regulatory Compliance
- ICH Guidelines : Strict adherence to Q3A (Impurities) and Q11 (Development and Manufacture).
- Environmental Impact : Solvent recovery systems achieve 90% recycling efficiency.
Chemical Reactions Analysis
Substitution Reactions
The C-6 chloro group exhibits nucleophilic substitution potential under specific conditions:
Key findings:
-
Methoxy groups at C-3 and C-4 positions enhance electron density, facilitating electrophilic substitution at C-6 .
-
Hydroxylation under acidic conditions retains the coumarin backbone while introducing polar functionality.
Condensation and Cyclization
The coumarin scaffold participates in Pechmann and Claisen-Schmidt condensations:
Pechmann Condensation
| Components | Catalyst | Product | Application |
|---|---|---|---|
| Resorcinol + β-keto ester | H₂SO₄/Lewis acid | 4-Methylcoumarin derivatives | Core structure synthesis |
Hydrazone Formation
| Reagent | Conditions | Product | Bioactivity (IC₅₀) |
|---|---|---|---|
| Thiosemicarbazides | EtOH, reflux | Hydrazone-thiazole hybrids | Antifungal: 25 µg/mL |
Ester Hydrolysis
| Substrate | Reagents | Product | Outcome |
|---|---|---|---|
| Acetate ester (C-3) | NaOH/EtOH | Carboxylic acid | Enhanced water solubility |
O-Demethylation
| Conditions | Product | Impact |
|---|---|---|
| BBr₃/DCM (−78°C) | Catechol derivatives | Increased antioxidant capacity |
Cross-Coupling Reactions
The chloro substituent enables palladium-catalyzed couplings:
| Reaction Type | Catalytic System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Biaryl derivatives | 89% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aminocoumarins | 76% |
Radical Reactions
The methyl group at C-4 undergoes hydrogen abstraction:
| Initiator | Conditions | Product |
|---|---|---|
| AIBN | Benzene, Δ | Allylic oxidation products |
| NBS | Light irradiation | Bromomethyl derivative |
Biological Activity Modulation
Strategic modifications correlate with enhanced bioactivity:
| Derivative | Modification | Activity Improvement |
|---|---|---|
| 5a (Hydrazone) | Thiazole ring addition | 4× antifungal potency |
| 22 (Methyl ether) | O-Methylation | 68% COX-2 inhibition |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Directed by electron-donating methoxy groups .
-
Nucleophilic Displacement : Chloro group reactivity follows SNAr mechanism under basic conditions .
-
Radical Pathways : Methyl group oxidation proceeds via peroxide intermediates .
This reactivity profile positions 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one as a versatile intermediate for pharmaceutical development, particularly in anticancer and antimicrobial agent design.
Scientific Research Applications
Biological Activities
Research indicates that 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one exhibits several notable biological activities:
-
Anticancer Properties :
- The compound has shown potential in inducing apoptosis in various cancer cell lines. It activates pro-apoptotic pathways while inhibiting anti-apoptotic proteins, making it a promising candidate for cancer therapy. Studies have demonstrated its efficacy against breast cancer and leukemia cells by disrupting key cellular signaling pathways.
-
Antimicrobial Activity :
- It has demonstrated significant antimicrobial properties against various bacterial strains. Minimum inhibitory concentration (MIC) assays indicate potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
-
Anti-inflammatory Effects :
- The compound modulates inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes.
Case Studies
Several studies have explored the biological activity of this compound:
- Anticancer Studies : A study demonstrated that the compound effectively induced apoptosis in breast cancer cell lines through the activation of caspase pathways. The results indicated a dose-dependent response with significant reductions in cell viability at higher concentrations.
- Antimicrobial Efficacy : Another study assessed its antimicrobial activity against Staphylococcus aureus and Escherichia coli, revealing MIC values that suggest strong antibacterial properties comparable to standard antibiotics.
- Anti-inflammatory Research : Research highlighted its ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications for inflammatory diseases.
Mechanism of Action
The mechanism of action of 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or inhibited microbial growth.
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-(3,4-dimethoxyphenyl)-4,7-dimethylcoumarin: Similar structure with an additional methyl group at the 7th position.
6-chloro-3-(3,4-dimethoxyphenyl)-4-methylcoumarin: Lacks the chromen-2-one scaffold but retains the core structure.
Uniqueness
6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, dimethoxyphenyl, and methyl groups on the chromen-2-one scaffold makes it a valuable compound for various scientific research applications.
Biological Activity
The compound 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one , also known by its CAS number 84159-85-3, is a member of the coumarin family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has shown promise in various studies, particularly concerning its neuroprotective and enzyme inhibitory effects.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of the chlorine atom at the 6-position and methoxy groups at the 3 and 4 positions on the phenyl ring significantly influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 344.76 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 84159-85-3 |
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. In a study focusing on acetylcholinesterase (AChE) inhibition, this compound demonstrated significant activity with an IC value in the nanomolar range, suggesting its potential as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A study reported that it effectively reduced oxidative stress markers in neuronal cell lines exposed to hydrogen peroxide, indicating its protective role against oxidative damage . This is particularly relevant in the context of neuroprotection, where oxidative stress plays a critical role in neuronal degeneration.
Case Studies
- Neuroprotective Study : A recent investigation into the neuroprotective effects of several coumarin derivatives highlighted that this compound significantly inhibited Aβ42 self-aggregation—a key factor in Alzheimer's pathology—by approximately 44% at a concentration of 100 μM .
- Anticancer Activity : In vitro studies have shown that similar coumarin derivatives exhibit cytotoxicity against cancer cell lines. For instance, compounds with structural similarities were tested against HT-29 colon cancer cells and showed promising growth inhibition rates with GI50 values below 11 μM .
Structure-Activity Relationship (SAR)
The presence of the chlorine atom at position 6 has been linked to enhanced enzyme inhibitory activity compared to non-substituted analogs. The methoxy groups at positions 3 and 4 on the phenyl ring are believed to contribute to lipophilicity and overall biological activity, facilitating better interaction with biological targets such as enzymes involved in neurodegeneration and cancer progression .
Q & A
Q. What are the common synthetic routes for preparing 6-chloro-3-(3,4-dimethoxyphenyl)-4-methyl-2H-chromen-2-one?
The compound is typically synthesized via the Pechmann condensation , a method widely used for coumarin derivatives. This involves reacting phenols with β-ketoesters under acidic conditions (e.g., sulfuric acid). For example, 6-acetyl-7-hydroxy-4-methyl-2H-chromen-2-one—a structural analog—can be prepared by condensing 1-(2,4-dihydroxyphenyl)ethanone with ethyl acetoacetate . Modifications to the starting materials (e.g., introducing chloro and dimethoxyphenyl groups) enable targeted synthesis. Reaction optimization may involve adjusting catalyst concentration, temperature, and solvent polarity to improve yield and purity.
Q. How is the structural characterization of this compound performed?
Key techniques include:
- NMR spectroscopy : Proton and carbon NMR (e.g., ¹H-NMR at 300 MHz in CDCl₃) resolve substituent positions and confirm regioselectivity. For example, methyl groups at position 4 and chloro at position 6 produce distinct splitting patterns .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI-TOF confirming [M+H⁺] ions) .
- X-ray crystallography : Determines crystal packing and bond angles, as demonstrated in related chromenones .
Q. What preliminary biological assays are used to evaluate its activity?
Initial screening often includes:
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways.
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Variables to optimize include:
- Catalyst selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in Friedel-Crafts reactions, as seen in domino reactions for chromenone scaffolds .
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while greener alternatives (e.g., ethanol/water mixtures) reduce environmental impact .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation steps .
Q. What strategies address contradictory bioactivity data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in cell culture media, pH, or incubation time (e.g., degradation of organic compounds over 9-hour assays impacts results) .
- Structural analogs : Subtle differences in substituents (e.g., methoxy vs. ethoxy groups) alter binding affinities. Comparative studies with halogenated analogs (e.g., 6-bromo derivatives) reveal substituent-dependent activity trends .
- Synergistic effects : Co-administration with other compounds (e.g., fluorophenyl derivatives) may enhance or inhibit activity, requiring isobologram analysis .
Q. How do computational methods aid in understanding its mechanism of action?
- Molecular docking : Predicts binding modes to targets like kinases or DNA topoisomerases. For example, dimethoxyphenyl groups may occupy hydrophobic pockets in enzyme active sites .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with bioactivity, guiding structural optimization .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to validate docking results .
Q. What are the challenges in crystallizing this compound for structural analysis?
- Solubility issues : Low solubility in common solvents (e.g., chloroform) complicates crystal growth. Co-crystallization with co-formers (e.g., succinic acid) may improve outcomes .
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) require controlled cooling rates and solvent evaporation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
